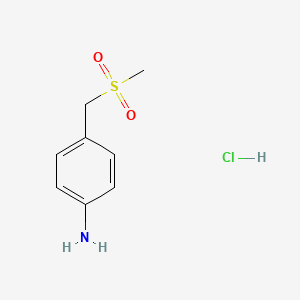

4-Methanesulfonylmethyl-phenylamine

Description

Contextual Significance within Contemporary Organic Chemistry

In modern organic chemistry, the pursuit of novel molecular frameworks with specific functional attributes is a central theme. 4-Methanesulfonylmethyl-phenylamine serves as a valuable building block and a key intermediate in the synthesis of more complex molecules. Its structural features, namely the nucleophilic amino group and the electron-withdrawing sulfonyl group, allow for a diverse range of chemical transformations.

The presence of the methanesulfonylmethyl group particularly enhances the compound's utility. This group can influence the electronic properties of the benzene (B151609) ring, thereby modulating the reactivity of the amine group. libretexts.org This modulation is a critical aspect in the design of new compounds where precise control over reactivity is necessary. Research has demonstrated the use of 4-(methylsulfonyl)aniline (B1202210) derivatives in the synthesis of potential anti-inflammatory agents. researchgate.net The core structure is a pharmacophore, a molecular feature responsible for a drug's pharmacological activity, which is being explored for the development of selective COX-2 inhibitors. researchgate.net

Evolution of Research on Aromatic Amines and Sulfonyl-Containing Compounds

The scientific journey leading to the investigation of molecules like this compound is built upon extensive research into its constituent chemical classes: aromatic amines and sulfonyl-containing compounds.

Aromatic Amines: Aromatic amines, with aniline (B41778) (phenylamine) as the parent compound, have been a cornerstone of organic chemistry for over a century. libretexts.orgchemguide.co.uk Initially recognized for their role in the dye industry, their significance has expanded dramatically. They are now understood to be crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. marketreportanalytics.com Research into aromatic amines has also delved into their complex role in toxicology and carcinogenesis, with studies on compounds like 4-aminobiphenyl (B23562) providing deep mechanistic insights. nih.gov The reactivity of the amino group and the benzene ring, which is highly activated by the amino group, has been a subject of continuous study. chemguide.co.ukchemguide.co.uk

Sulfonyl-Containing Compounds: The incorporation of the sulfonyl group (R-SO₂-R') into organic molecules has given rise to the vast field of sulfonamides. These compounds gained prominence with the discovery of their antibacterial properties, leading to the development of sulfa drugs. cbijournal.com The synthetic methodology typically involves the reaction of a primary or secondary amine with a sulfonyl chloride. cbijournal.com Over the years, the applications of sulfonyl-containing compounds have diversified significantly, with their use in diuretics, antidiabetic agents, and as protecting groups in organic synthesis. The chemistry of tosylamides, a specific class of sulfonamides, continues to be an active area of research, exploring their synthesis, structure, and reactivity. researchgate.net

The convergence of these two research streams—aromatic amines and sulfonyl compounds—has paved the way for the exploration of hybrid molecules like this compound, which aim to leverage the properties of both functional groups.

Aims and Scope of Comprehensive Academic Inquiry into this compound

The academic investigation into this compound is driven by several key objectives. A primary aim is to fully elucidate its synthetic pathways and optimize reaction conditions to improve yield and purity. A common synthesis route involves the reduction of 1-methanesulfonyl-4-nitro-benzene.

A significant portion of the research focuses on its application as a synthon in medicinal chemistry. The goal is to design and synthesize novel derivatives with potential therapeutic activities. researchgate.net This involves reacting the amine group with various electrophiles to create a library of new compounds for biological screening. For instance, its derivatives are being evaluated as potential anti-inflammatory agents. researchgate.net

Furthermore, academic inquiry seeks to understand the structure-property relationships of this compound and its derivatives. This includes studying how the methanesulfonylmethyl group influences the molecule's physical properties, such as melting point and solubility, as well as its chemical reactivity. This fundamental knowledge is crucial for predicting the behavior of more complex molecules derived from it.

Below is a table summarizing the key properties of this compound and a related compound for comparative analysis.

| Property | This compound | 2-Fluoro-4-(methylsulfonyl)aniline |

| Synonyms | 4-(Methylsulfonyl)aniline | 2-Fluoro-4-(methylsulfonyl)phenylamine |

| Molecular Formula | C₇H₉NO₂S | C₇H₈FNO₂S |

| Molecular Weight | 171.22 g/mol | 189.21 g/mol |

| Melting Point | Not specified | 145-147°C chemicalbook.com |

| Boiling Point | Not specified | 371.0±42.0 °C (Predicted) chemicalbook.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(methylsulfonylmethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.ClH/c1-12(10,11)6-7-2-4-8(9)5-3-7;/h2-5H,6,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVLDQVAJFTABJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=C(C=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Methanesulfonylmethyl Phenylamine

Reactivity of the Aromatic Amine Moiety

The reactivity of 4-methanesulfonylmethyl-phenylamine is significantly influenced by the interplay of its two main functional groups: the aromatic amine and the methanesulfonylmethyl substituent. The amine group generally activates the benzene (B151609) ring towards electrophilic attack, while the methanesulfonylmethyl group's electronic effects can modulate this reactivity.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. makingmolecules.commasterorganicchemistry.com The rate and regioselectivity of these reactions are dictated by the substituents already present on the aromatic ring. pressbooks.pubmsu.edu

Substituents on a benzene ring can be classified as either activating or deactivating groups, which respectively increase or decrease the rate of electrophilic aromatic substitution compared to benzene. masterorganicchemistry.comlumenlearning.com Activating groups are typically electron-donating, enriching the electron density of the aromatic ring and making it more nucleophilic. masterorganicchemistry.comlumenlearning.com Deactivating groups, in contrast, are electron-withdrawing. msu.edulumenlearning.com

The amine (-NH2) group is a potent activating group. libretexts.orgchemguide.co.uk The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, significantly increasing the electron density, particularly at the ortho and para positions. libretexts.orgchemguide.co.uk This makes the ring much more susceptible to attack by electrophiles. libretexts.orgchemguide.co.uk Consequently, activating groups are typically ortho-, para-directors, meaning they direct incoming electrophiles to substitute at the positions adjacent (ortho) and opposite (para) to them. libretexts.orgyoutube.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Substituent | Activating/Deactivating Effect | Directing Effect | Predicted Major Product(s) |

| -NH2 | Strongly Activating | Ortho, Para-directing | 2-substituted and 2,6-disubstituted derivatives |

| -CH2SO2CH3 | Weakly Deactivating (Inductive) | N/A (Dominated by -NH2) | N/A |

Halogenation Reactions (e.g., Bromination)

The high reactivity of the aniline (B41778) ring means that halogenation, such as with bromine water, occurs readily without the need for a Lewis acid catalyst. libretexts.orgchemguide.co.uk In the case of aniline (phenylamine), the reaction with bromine water is rapid and results in the formation of a white precipitate of 2,4,6-tribromoaniline, with substitution occurring at all the activated ortho and para positions. libretexts.orgchemguide.co.ukstackexchange.com

For this compound, the para position is blocked. Therefore, bromination is expected to occur at the two available ortho positions. The strong activation by the amino group would likely lead to disubstitution, yielding 2,6-dibromo-4-methanesulfonylmethyl-phenylamine. The reaction conditions would influence the extent of halogenation. Milder conditions might allow for the isolation of the mono-brominated product, 2-bromo-4-methanesulfonylmethyl-phenylamine.

Table 2: Potential Products of Bromination of this compound

| Reactant | Reagent | Conditions | Potential Product(s) |

| This compound | Bromine water | Aqueous, room temperature | 2,6-Dibromo-4-methanesulfonylmethyl-phenylamine |

| This compound | N-Bromosuccinimide (NBS) | Controlled, non-polar solvent | 2-Bromo-4-methanesulfonylmethyl-phenylamine |

Reactions Involving the Primary Amine Functional Group

The primary amine group of this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. libretexts.org This allows it to participate in a variety of nucleophilic addition and substitution reactions. libretexts.org

Primary amines can act as nucleophiles and attack electrophilic centers. libretexts.org For example, they react with acyl chlorides and acid anhydrides in a nucleophilic acyl substitution reaction to form amides. libretexts.org In the case of this compound, reaction with a reagent like ethanoyl chloride would yield N-(4-methanesulfonylmethylphenyl)ethanamide. libretexts.org

Amines can also undergo nucleophilic addition to carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). libretexts.org This reaction is typically reversible and acid-catalyzed. libretexts.org The reaction of this compound with an aldehyde would proceed through a carbinolamine intermediate which then dehydrates to form the corresponding imine. libretexts.org

Furthermore, the amine group can participate in substitution reactions with sulfonimidoyl fluorides, catalyzed by Lewis acids like Ca(NTf2)2, to form sulfonimidamides. wur.nl This reaction proceeds via an SN2-like mechanism with inversion of configuration at the sulfur atom. wur.nl

The nucleophilic nitrogen of the primary amine can attack haloalkanes in a nucleophilic substitution reaction, leading to alkylation of the amine. libretexts.orgdocbrown.info This reaction can be difficult to control as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation to form a tertiary amine and eventually a quaternary ammonium (B1175870) salt. docbrown.infosavemyexams.comchemguide.co.uk

For this compound, reaction with an alkyl halide like bromoethane (B45996) would initially form N-ethyl-4-methanesulfonylmethyl-phenylamine and the corresponding hydrobromide salt. libretexts.org This secondary amine can then react further with bromoethane to yield N,N-diethyl-4-methanesulfonylmethyl-phenylamine. libretexts.org The tertiary amine product still possesses a lone pair of electrons and can undergo a final alkylation to form the quaternary ammonium salt, tetraethyl(4-methanesulfonylmethylphenyl)ammonium bromide. chemguide.co.uk Using a large excess of the primary amine can favor the formation of the secondary amine. docbrown.info

The formation of quaternary ammonium salts from tertiary amines and alkyl halides is known as the Menshutkin reaction. researchgate.net This process involves the conversion of a tertiary amine into a quaternary ammonium salt. researchgate.net

Table 3: Products of Alkylation of this compound with Bromoethane

| Reaction Step | Amine Reactant | Product |

| Primary Alkylation | This compound | N-Ethyl-4-methanesulfonylmethyl-phenylamine |

| Secondary Alkylation | N-Ethyl-4-methanesulfonylmethyl-phenylamine | N,N-Diethyl-4-methanesulfonylmethyl-phenylamine |

| Tertiary Alkylation (Quaternization) | N,N-Diethyl-4-methanesulfonylmethyl-phenylamine | Tetraethyl(4-methanesulfonylmethylphenyl)ammonium bromide |

Acylation and Sulfonamidation Reactions

The primary amino group (-NH₂) attached to the aromatic ring in this compound is a potent nucleophile, readily participating in acylation and sulfonamidation reactions. These reactions involve the substitution of a hydrogen atom from the amino group with an acyl or sulfonyl group, respectively, forming stable amide and sulfonamide linkages.

Acylation: In the presence of acylating agents such as acyl chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride), this compound undergoes N-acylation. The reaction typically proceeds rapidly, often in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl or acetic acid). This transformation yields the corresponding N-acyl derivative, an amide.

Sulfonamidation: Similarly, the reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base affords the corresponding N-sulfonamide. This reaction, known as the Hinsberg test for primary amines, is a reliable method for forming robust sulfonamide bonds.

The reactivity of the amine is standard for an aniline derivative, where the lone pair of electrons on the nitrogen atom initiates the nucleophilic attack on the electrophilic carbonyl carbon of the acylating agent or the sulfur atom of the sulfonyl chloride.

Table 1: Representative Acylation and Sulfonamidation Reactions

| Reagent | Product Name | Chemical Structure of Product |

|---|---|---|

| Acetyl Chloride | N-(4-(Methanesulfonylmethyl)phenyl)acetamide | (Structure not available) |

| Benzoyl Chloride | N-(4-(Methanesulfonylmethyl)phenyl)benzamide | (Structure not available) |

| p-Toluenesulfonyl Chloride | N-(4-(Methanesulfonylmethyl)phenyl)-4-methylbenzenesulfonamide | (Structure not available) |

Diazotization and Coupling Reactions

The primary aromatic amine functionality of this compound allows it to undergo diazotization, a pivotal transformation that converts the amino group into a highly versatile diazonium salt. This reaction is typically performed by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. doubtnut.com

The resulting 4-(methanesulfonylmethyl)benzenediazonium cation is a weak electrophile that can participate in azo coupling reactions. researchgate.net In these reactions, the diazonium salt reacts with electron-rich aromatic compounds, such as phenols or other anilines, to form brightly colored azo compounds. youtube.com The coupling typically occurs at the para-position of the activated coupling partner due to steric considerations. doubtnut.comresearchgate.net This electrophilic aromatic substitution reaction is fundamental to the synthesis of many dyes and indicators. youtube.comyoutube.com

The general mechanism involves the attack of the activated aromatic ring (the coupling component) on the terminal nitrogen of the diazonium salt, followed by deprotonation to restore aromaticity and form the characteristic -N=N- (azo) linkage. researchgate.net

Table 2: Examples of Azo Coupling Reactions

| Coupling Partner | Resulting Azo Compound Name | General Application |

|---|---|---|

| Phenol (B47542) | 4-((4-Hydroxyphenyl)diazenyl)benzyl)(methyl)sulfone | Azo Dyes |

| Aniline | 4-((4-Aminophenyl)diazenyl)benzyl)(methyl)sulfone | Azo Dyes |

| N,N-Dimethylaniline | 4-((4-(Dimethylamino)phenyl)diazenyl)benzyl)(methyl)sulfone | Azo Dyes, Indicators |

Condensation Reactions (e.g., Imine Formation)

This compound, as a primary amine, readily undergoes condensation reactions with carbonyl compounds, specifically aldehydes and ketones, to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a cornerstone of organic synthesis, forming a carbon-nitrogen double bond (C=N). masterorganicchemistry.comorganic-chemistry.org

The formation of an imine is typically catalyzed by a small amount of acid and is a reversible process. youtube.comnih.gov The reaction proceeds via a two-stage mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the acid-catalyzed elimination of a water molecule to yield the final imine product. youtube.com To drive the equilibrium towards the product, water is often removed from the reaction mixture using a Dean-Stark apparatus or a dehydrating agent. nih.gov

The versatility of this reaction allows for the synthesis of a wide array of imine derivatives from this compound by simply varying the aldehyde or ketone reactant. These imines can be stable compounds themselves or serve as intermediates for further transformations, such as reduction to secondary amines. youtube.com

Table 3: Imine Formation with Various Carbonyl Compounds

| Carbonyl Compound | Imine Product Name |

|---|---|

| Benzaldehyde | (E)-N-Benzylidene-4-(methanesulfonylmethyl)aniline |

| Acetone | (E)-N-Isopropylidene-4-(methanesulfonylmethyl)aniline |

| Cyclohexanone | (E)-N-Cyclohexylidene-4-(methanesulfonylmethyl)aniline |

Reactivity of the Methanesulfonylmethyl Substituent

The methanesulfonylmethyl group (-CH₂SO₂CH₃) imparts unique reactivity to the molecule, distinct from the aromatic amine. Its influence is primarily centered on the sulfur atom and the adjacent methylene (B1212753) bridge.

Reactions at the Sulfur Center

The sulfur atom in the sulfone group (SO₂) is in its highest oxidation state (+6). This makes it highly electron-deficient and, consequently, very stable and generally unreactive towards further oxidation. It is also resistant to attack by most nucleophiles and electrophiles under typical reaction conditions. The stability of the sulfone group is a key feature, allowing it to be carried through various synthetic transformations targeting other parts of the molecule without being altered. Reduction of the sulfone group is possible but requires harsh reducing agents, such as lithium aluminum hydride.

Reactivity of the Methylene Group Alpha to Sulfone

In contrast to the inert sulfur center, the methylene group (-CH₂-) positioned between the phenyl ring and the sulfone is a site of significant reactivity. The protons on this methylene carbon are acidic due to the powerful electron-withdrawing and resonance-stabilizing effects of the adjacent sulfonyl group.

A strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), can deprotonate this α-carbon to generate a resonance-stabilized carbanion. This nucleophilic carbanion can then be used in a variety of carbon-carbon bond-forming reactions, including:

Alkylation: Reaction with alkyl halides to introduce new alkyl chains.

Aldol-type additions: Reaction with aldehydes or ketones to form β-hydroxy sulfones.

This reactivity makes the α-methylene group a valuable handle for further molecular elaboration and complexity-building.

Intermolecular and Intramolecular Chemical Transformations

The dual reactivity of this compound allows for a range of intermolecular and intramolecular transformations.

Intermolecular reactions are primarily those already discussed, where two separate molecules react. This includes the acylation, diazotization, and imine formation reactions of the amino group, as well as the alkylation or aldol (B89426) reactions of the carbanion generated at the α-methylene position. For instance, two molecules of this compound could potentially be linked through an azo bridge via a diazotization and self-coupling reaction, although coupling with a more activated species is more common.

Intramolecular transformations , or cyclizations, are less straightforward for the parent molecule and would generally require the prior introduction of other functional groups. For example, if the α-methylene group were first elaborated into a chain containing a suitable electrophile (e.g., an ester or alkyl halide), a subsequent intramolecular reaction with the amino group could lead to the formation of a heterocyclic ring system. Similarly, an intramolecular cyclization could be envisioned by first modifying the molecule to contain a nucleophilic site that could attack the aromatic ring after diazotization of the amine. The inherent stability and distinct reactivity of the two main functional groups provide a platform for designing more complex, multi-step synthetic sequences.

Advanced Mechanistic Studies of this compound

Advanced mechanistic studies are crucial for a comprehensive understanding of the chemical behavior of this compound. These investigations delve into the intricate details of reaction pathways and the influence of catalysts, providing insights that are essential for optimizing existing synthetic methods and designing new chemical transformations.

Elucidation of Reaction Mechanisms

The reaction mechanisms of this compound are largely dictated by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing methanesulfonylmethyl group (-CH₂SO₂CH₃). The amino group generally directs electrophilic substitution to the ortho and para positions of the benzene ring and activates the ring towards such reactions. byjus.comchemistrysteps.com However, the methanesulfonylmethyl substituent, with its electron-withdrawing nature, is expected to modulate this reactivity.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions, the -NH₂ group is a strong activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the benzene ring, thereby increasing the electron density at these positions. byjus.com This makes the aromatic ring more susceptible to attack by electrophiles. For instance, the reaction of aniline with bromine water leads to the rapid formation of 2,4,6-tribromoaniline. byjus.com

A computational study on the reaction of the related compound, 4-methyl aniline, with hydroxyl radicals has provided insights into the reaction mechanism. The study, using M06-2X and CCSD(T) methods, revealed that the addition of the OH radical can occur at different positions on the aromatic ring, leading to various intermediates. mdpi.com A similar approach for this compound would be invaluable in mapping its reaction pathways with different electrophiles.

Nucleophilic Substitution Reactions:

The amino group of this compound can also act as a nucleophile. For example, anilines are known to react with acyl chlorides and acid anhydrides. rsc.org In the case of this compound, it would be expected to react with such electrophiles to form the corresponding N-acylated product.

Furthermore, studies on the nucleophilic aromatic substitution (SNAr) reactions of anilines with highly electron-deficient aromatic systems have shown that the reaction mechanism can be complex, sometimes involving general-base catalysis. psu.edu The electronic nature of the substituent on the aniline plays a significant role in these reactions.

Table 1: Predicted Reactivity of this compound in Common Organic Reactions

| Reaction Type | Reagent | Expected Major Product(s) | Mechanistic Notes |

| Electrophilic Bromination | Br₂ | 2-Bromo-4-methanesulfonylmethyl-phenylamine | The -NH₂ group directs bromination to the ortho position. The overall reaction rate might be slower than that of aniline due to the -CH₂SO₂CH₃ group. |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-4-methanesulfonylmethyl-phenylamine | Strong acidic conditions can protonate the amino group, forming an anilinium ion which is a meta-director and deactivating. This can lead to a mixture of products and requires careful control of reaction conditions. |

| Acylation | Acetyl Chloride | N-(4-Methanesulfonylmethyl-phenyl)acetamide | The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl chloride. |

| Diazotization | NaNO₂/HCl | 4-Methanesulfonylmethyl-benzenediazonium chloride | This reaction is characteristic of primary aromatic amines and forms a versatile intermediate for further functionalization. |

Role of Catalysis in Reactivity

Catalysis plays a pivotal role in many reactions involving anilines and their derivatives, enabling transformations that would otherwise be inefficient or unselective.

Catalytic Hydrogenation:

The synthesis of anilines often involves the catalytic hydrogenation of the corresponding nitroaromatics. The mechanism of nitrobenzene (B124822) hydrogenation to aniline has been a subject of extensive research. While the classical Haber mechanism proposed a stepwise reduction via nitrosobenzene (B162901) and phenylhydroxylamine, more recent studies suggest a more complex pathway. researchgate.netrsc.org Investigations using palladium on carbon (Pd/C) and other metal catalysts have indicated that the reaction can proceed through different mechanistic routes depending on the catalyst and reaction conditions. gla.ac.uk Density functional theory (DFT) studies on the reduction of nitrobenzene over a Pt(111) catalyst have elucidated the elementary steps, showing that the double H-induced dissociation of the N-O bond is the preferred activation pathway. lboro.ac.uk For the synthesis of this compound from its nitro precursor, similar catalytic systems would be employed, and the underlying mechanistic principles would be analogous.

Catalytic N-Alkylation:

The amino group of anilines can be alkylated using various catalytic methods. A notable example is the selective N-methylation of anilines using methanol (B129727) as a C1 source, which can be achieved using a bimetallic PdCu-Fe₃O₄ nanoparticle catalyst. This reaction proceeds via a "hydrogen-borrowing strategy". The catalytic cycle likely involves the oxidation of methanol on the catalyst surface to generate a formaldehyde (B43269) equivalent, which then reacts with the aniline to form an imine or aminal intermediate. This intermediate is subsequently reduced by the hydrogen atoms that were "borrowed" from the methanol.

Table 2: Examples of Catalytic Reactions Involving Aniline Derivatives

| Reaction Type | Catalyst | Substrate | Product | Mechanistic Aspect |

| Hydrogenation | Pd/C | Nitrobenzene | Aniline | Stepwise reduction of the nitro group on the catalyst surface. researchgate.netrsc.org |

| N-Methylation | PdCu-Fe₃O₄ | Aniline | N-Methylaniline and N,N-Dimethylaniline | Hydrogen-borrowing strategy involving catalytic oxidation of methanol. |

| Nucleophilic Acylhydrazone Formation | p-Substituted Anilines | Aldehyde/Hydrazine | Acylhydrazone | Aniline derivatives can act as nucleophilic catalysts. rsc.org |

| C-N Cross-Coupling | Palladium or Copper complexes | Aniline and Aryl Halide | Diaryl amine | Reductive elimination from a metal-amine complex. |

The study of catalysis in the context of this compound is an active area of research. The development of novel catalysts can lead to more efficient and selective methods for its synthesis and functionalization, opening up new avenues for its application in various fields of chemistry.

Derivatization and Advanced Functionalization of 4 Methanesulfonylmethyl Phenylamine

N-Functionalization and Analog Synthesis

The primary amine group in 4-Methanesulfonylmethyl-phenylamine is a key site for a variety of chemical transformations, allowing for the synthesis of a wide array of analogs with modified properties. These modifications primarily involve the formation of substituted amines and amides, as well as the generation of quaternary ammonium (B1175870) salts.

Creation of Substituted Amine and Amide Derivatives

The nucleophilic nature of the primary amine on the phenyl ring allows for straightforward derivatization through acylation and alkylation reactions.

Acylation Reactions: The reaction of this compound with acylating agents such as acyl chlorides or carboxylic anhydrides leads to the formation of amide derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The general scheme for the acylation of anilines involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

A variety of acylating agents can be employed to introduce different functional groups, thereby modifying the electronic and steric properties of the resulting amide. Common coupling reagents used in amide synthesis from carboxylic acids and amines include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives such as 1-hydroxybenzotriazole (HOBt) to facilitate the reaction and suppress side reactions.

Alkylation Reactions: Substituted amine derivatives can be prepared through the N-alkylation of this compound. This can be achieved by reacting the aniline (B41778) with alkyl halides. However, the direct alkylation of primary anilines can sometimes lead to mixtures of mono- and di-alkylated products. More controlled methods, such as reductive amination with aldehydes or ketones, are often preferred for the synthesis of mono-alkylated products. Visible-light-induced N-alkylation of anilines with alcohols has also been developed as a more environmentally friendly approach.

Below is a table summarizing representative N-functionalization reactions for aniline derivatives, which are applicable to this compound.

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Acyl chloride, base (e.g., pyridine (B92270), triethylamine) in an aprotic solvent. | N-Aryl Amide |

| Acylation | Carboxylic acid, EDC, HOBt, base (e.g., DIPEA) in a polar aprotic solvent. | N-Aryl Amide |

| Alkylation | Alkyl halide, base (e.g., K2CO3) in a polar aprotic solvent. | Secondary or Tertiary Aryl Amine |

| Reductive Amination | Aldehyde or Ketone, reducing agent (e.g., NaBH3CN, H2/Pd-C). | Secondary or Tertiary Aryl Amine |

Formation of Quaternary Ammonium Salts

The synthesis of quaternary ammonium salts from this compound typically involves a two-step process. First, the primary amine is exhaustively alkylated to form a tertiary amine. This is often achieved by reacting the aniline with an excess of a suitable alkylating agent, such as an alkyl halide, in the presence of a base.

Once the tertiary amine derivative is obtained, it can be quaternized by reacting it with another molecule of an alkyl halide. This reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the tertiary amine on the alkyl halide, resulting in the formation of a quaternary ammonium salt. The choice of the alkyl halide in both steps determines the nature of the four organic substituents on the nitrogen atom.

The general procedure involves reacting a tertiary amine with an alkyl halide, often in a polar solvent, to facilitate the formation of the ionic product.

Selective Aromatic Ring Functionalization

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, and modern synthetic methods allow for highly selective functionalization at specific positions.

Site-Selective C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool for the efficient and atom-economical modification of aromatic rings. For aniline derivatives, the amino group can act as a directing group, influencing the position of substitution. While the amino group is a strong ortho-, para-director, steric hindrance from the methanesulfonylmethyl group at the para position may favor ortho-functionalization. Protecting the amine as an amide or another suitable group can alter its directing ability and reactivity. Palladium catalysis in conjunction with specific ligands has been shown to achieve high para-selectivity in the C-H olefination of aniline derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are indispensable for the synthesis of complex aromatic compounds. To apply these methods to this compound, the aromatic ring first needs to be halogenated (e.g., brominated or iodinated). The resulting halo-substituted derivative can then participate in cross-coupling reactions.

For example, a bromo-substituted derivative of this compound could be coupled with a boronic acid (Suzuki coupling) to form a new carbon-carbon bond, or with an amine (Buchwald-Hartwig coupling) to introduce a second amino group. The position of halogenation on the aromatic ring will dictate the final substitution pattern.

Chemical Modifications of the Methanesulfonylmethyl Group

The methanesulfonylmethyl group (–CH₂SO₂CH₃) is generally stable but can undergo chemical transformations under specific conditions. The methylene (B1212753) (–CH₂–) group adjacent to the electron-withdrawing sulfonyl group is acidic and can be deprotonated with a strong base to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of new substituents at this position.

Furthermore, the entire sulfonyl group can sometimes be removed through reductive desulfonylation reactions, replacing it with a hydrogen atom. This transformation can be useful if the activating and directing effects of the sulfonyl group are no longer needed in the final target molecule.

Incorporation into Complex Molecular Architectures

Synthesis of Heterocyclic Frameworks

The primary amino group of this compound serves as a key reactive handle for the construction of a wide array of nitrogen-containing heterocyclic systems. Its nucleophilic character allows it to participate in various cyclization and condensation reactions, leading to the formation of stable and functionally diverse ring systems.

One common approach involves the reaction of this compound with dicarbonyl compounds or their equivalents. For instance, condensation with 1,3-dicarbonyls can yield substituted pyrazoles, while reaction with 1,2-dicarbonyls can lead to the formation of quinoxalines. These reactions often proceed under mild conditions and can be readily adapted for combinatorial synthesis, enabling the rapid generation of libraries of related heterocyclic compounds.

Another significant strategy is the utilization of this compound in multi-component reactions. These one-pot syntheses allow for the efficient assembly of complex heterocyclic scaffolds from three or more starting materials. For example, in a Hantzsch-type reaction, this compound can be reacted with a β-ketoester and an aldehyde to produce dihydropyridine derivatives. Similarly, it can participate in Ugi or Passerini reactions to generate peptidomimetic structures containing heterocyclic cores.

The synthesis of fused heterocyclic systems is also an important application. Through carefully designed reaction sequences, the aniline nitrogen and the activated aromatic ring can both participate in cyclization events. For example, a Skraup synthesis or a Doebner-von Miller reaction with α,β-unsaturated carbonyl compounds can lead to the formation of quinoline derivatives bearing the 4-(methanesulfonylmethyl)phenyl substituent.

Table 1: Examples of Heterocyclic Frameworks Synthesized from this compound

| Heterocyclic System | Synthetic Method | Key Reactants |

| Pyrazoles | Condensation | 1,3-Dicarbonyl compounds |

| Quinoxalines | Condensation | 1,2-Dicarbonyl compounds |

| Dihydropyridines | Hantzsch Reaction | β-Ketoester, Aldehyde |

| Quinolines | Skraup/Doebner-von Miller | α,β-Unsaturated carbonyls |

| Benzimidazoles | Phillips Condensation | Carboxylic acids or derivatives |

Scaffold Diversity and Structural Expansion

The incorporation of this compound into molecular design strategies significantly contributes to scaffold diversity and the expansion of chemical space. The term "scaffold" in medicinal chemistry refers to the core structural framework of a molecule. By introducing novel scaffolds, researchers can explore new regions of biologically relevant chemical space and potentially identify compounds with improved pharmacological properties.

The 4-methanesulfonylmethyl-phenyl group offers several advantages for achieving scaffold diversity. The sulfonylmethyl linker provides a degree of conformational flexibility that is distinct from more rigid linkers. This flexibility can be crucial for optimizing the binding of a molecule to its biological target. Furthermore, the sulfone group is a strong hydrogen bond acceptor, which can be exploited to form specific interactions with protein active sites.

"Scaffold hopping" is a common strategy in drug discovery where the core of a known active molecule is replaced with a structurally different scaffold while aiming to retain or improve biological activity. This compound can serve as a valuable building block in such endeavors. Its aniline functionality allows for its attachment to a variety of molecular cores, and the pendant 4-(methanesulfonylmethyl)phenyl group can then project into different regions of a binding pocket compared to the original substituent.

The ability to further functionalize both the aniline nitrogen and the aromatic ring of this compound provides additional avenues for structural expansion. For example, the aniline can be acylated, alkylated, or converted into other functional groups, while the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional substituents. This multi-faceted reactivity enables the generation of a vast number of structurally diverse molecules from a single starting material.

Table 2: Strategies for Scaffold Diversity and Structural Expansion using this compound

| Strategy | Description | Potential Outcome |

| Scaffold Hopping | Replacement of a core molecular structure with a new one incorporating the this compound moiety. | Discovery of novel intellectual property, improved ADME properties. |

| Combinatorial Synthesis | High-throughput synthesis of a large library of related compounds. | Rapid identification of structure-activity relationships (SAR). |

| Multi-component Reactions | One-pot synthesis involving three or more reactants to build complex molecules. | Increased synthetic efficiency and molecular complexity. |

| Late-stage Functionalization | Modification of the this compound core at a late stage in the synthesis. | Fine-tuning of biological activity and physicochemical properties. |

Advanced Spectroscopic and Structural Elucidation of 4 Methanesulfonylmethyl Phenylamine and Its Analogues

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are indispensable for elucidating the molecular structure of 4-Methanesulfonylmethyl-phenylamine in various states. These techniques probe the electronic and vibrational energy levels of the molecule, offering a fingerprint that is unique to its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of a related compound, 2-Phenylethylamine, the protons on the ethyl chain and the aromatic ring give rise to distinct signals that are characteristic of their chemical environment. chemicalbook.com For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the amine (-NH₂) protons, the methylene (B1212753) (-CH₂) protons adjacent to the sulfonyl group, and the methyl (-CH₃) protons of the sulfonyl group. The chemical shifts, splitting patterns, and integration of these signals would provide definitive evidence for the compound's structure. Similarly, ¹³C NMR would provide information on the different carbon environments within the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic CH | 6.5 - 7.5 |

| -NH₂ | 3.0 - 5.0 (broad) |

| -SO₂CH₂- | ~4.3 |

| -SO₂CH₃ | ~2.9 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule. nih.govphotothermal.com The differences observed in the spectra of various crystalline forms, or polymorphs, can be used for identification. americanpharmaceuticalreview.com These differences can manifest as changes in frequencies, the number of bands, relative intensities, and band contours. americanpharmaceuticalreview.com

For this compound, characteristic IR absorption bands would be expected for the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methyl/methylene groups (around 2800-3100 cm⁻¹), and the strong symmetric and asymmetric stretching vibrations of the sulfonyl group (SO₂) at approximately 1150 cm⁻¹ and 1300 cm⁻¹, respectively.

Table 2: Key IR and Raman Bands for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| -NH₂ | N-H Stretch | 3300-3500 | 3300-3500 |

| Aromatic C-H | C-H Stretch | 3000-3100 | 3000-3100 |

| -CH₃, -CH₂- | C-H Stretch | 2850-2960 | 2850-2960 |

| -SO₂- | Asymmetric Stretch | ~1300 | Weak |

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. In electron ionization mass spectrometry (EI-MS), the molecule is fragmented, and the resulting fragmentation pattern provides valuable structural information. For instance, the NIST WebBook provides mass spectral data for analogues like 2-chloro-4-(methylsulfonyl)-benzenamine and 4-methoxy-α-methyl-benzeneethanamine, showcasing characteristic fragmentation patterns. nist.govnist.gov

For this compound, the molecular ion peak (M⁺) would confirm the molecular weight. Key fragmentation pathways would likely involve the loss of the methylsulfonyl group or cleavage of the bond between the methylene group and the phenyl ring, leading to characteristic fragment ions that can be used to piece together the molecular structure.

X-ray Crystallography Studies

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids, revealing precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. researchgate.net This technique has been used to study the structures of numerous organic compounds, including those with features similar to this compound. nih.govresearchgate.net For a crystal of this compound, this analysis would provide the exact coordinates of each atom in the unit cell, confirming the connectivity and conformation of the molecule. The resulting data would include unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates, which together define the crystal structure.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. mdpi.comrsc.org These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in determining the physical properties of the solid. nih.govrsc.org

In the crystal structure of this compound, the amine group (-NH₂) is a hydrogen bond donor, while the oxygen atoms of the sulfonyl group (-SO₂) are potential hydrogen bond acceptors. Therefore, it is highly probable that N-H···O hydrogen bonds play a significant role in the crystal packing, potentially forming chains or networks of molecules. researchgate.net Additionally, π-π stacking interactions between the phenyl rings of adjacent molecules could further stabilize the crystal lattice. The study of these interactions provides insight into the supramolecular architecture of the solid state.

Conformational Analysis and Stereochemical Characterization

The three-dimensional arrangement of a molecule, encompassing its conformation and stereochemistry, is fundamental to its physical, chemical, and biological properties. For this compound and its analogues, a detailed understanding of their spatial structure is crucial. This section delves into the conformational preferences and stereochemical features of these compounds, drawing upon crystallographic data and spectroscopic principles.

Detailed insights into the solid-state conformation of a closely related analogue, methyl ((4-aminobenzyl)sulfonyl)-L-prolinate, have been elucidated through single-crystal X-ray diffraction. researchgate.net This structure provides a valuable model for understanding the geometry of the 4-aminobenzyl methyl sulfone core. The key bond lengths and angles from this study, along with those from a similar benzyl (B1604629) sulfone structure, 4-Methylphenyl benzyl sulfone, are presented in Table 5.3.1. researchgate.net

Table 5.3.1: Selected Bond Lengths and Angles for Analogues of this compound

| Parameter | methyl ((4-aminobenzyl)sulfonyl)-L-prolinate researchgate.net | 4-Methylphenyl benzyl sulfone researchgate.net |

| Bond Lengths (Å) | ||

| S=O | 1.435, 1.441 | 1.432, 1.436 |

| S-C(benzyl) | 1.815 | 1.775 |

| S-C(methyl/aryl) | 1.761 (S-N) | 1.758 |

| C(benzyl)-C(aryl) | 1.512 | 1.511 |

| Bond Angles (º) | ||

| O=S=O | 118.8 | 119.5 |

| O=S-C(benzyl) | 108.3, 108.9 | 108.1, 109.1 |

| C(benzyl)-S-C(methyl/aryl) | 103.5 (C-S-N) | 105.1 |

Note: The data for methyl ((4-aminobenzyl)sulfonyl)-L-prolinate reflects the S-N bond instead of an S-C(methyl) bond.

The data reveals a consistent tetrahedral geometry around the sulfur atom, with the O=S=O angle being significantly larger than the ideal tetrahedral angle of 109.5°, a common feature in sulfones due to the repulsion between the electronegative oxygen atoms.

The conformation of the benzylsulfonyl moiety is of particular interest. In the crystal structure of methyl ((4-aminobenzyl)sulfonyl)-L-prolinate, the orientation of the phenyl ring relative to the sulfonyl group can be described by the dihedral angle. researchgate.net Similarly, the dihedral angle between the two benzene (B151609) rings in 4-Methylphenyl benzyl sulfone is reported to be 15.5(1)°. researchgate.net These relatively small dihedral angles in the solid state suggest a preference for a somewhat folded conformation.

In solution, the molecule is expected to be more flexible, with rotation occurring around the C-S and C-C bonds. The rotational barriers for these bonds will determine the conformational dynamics. For benzyl systems, the barrier to rotation around the C-C bond connecting the phenyl ring and the benzylic carbon can be influenced by the substituents. sigmaaldrich.com The presence of the bulky sulfonyl group would be expected to play a significant role in determining the preferred rotational conformers.

The detailed conformational analysis in solution can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the Nuclear Overhauser Effect (NOE). NOE is a through-space interaction that depends on the distance between protons, typically within 5 Å. By irradiating specific protons and observing which other protons show an enhanced signal, it is possible to deduce the spatial proximity of different parts of the molecule, thereby mapping its three-dimensional structure in solution. For this compound, NOE experiments could elucidate the preferred orientation of the phenyl ring relative to the methylene and methyl protons of the sulfonylmethyl group.

Computational chemistry provides another powerful tool for conformational analysis. By calculating the potential energy surface as a function of the rotation around the key single bonds, the most stable conformers and the energy barriers between them can be determined. Such studies on related aryl sulfones have shown that intermolecular interactions, such as hydrogen bonding, can significantly influence the solid-state packing and may favor conformations that are not the absolute minimum in the gas phase. rsc.org For this compound, the amino group can act as both a hydrogen bond donor and acceptor, potentially leading to specific intermolecular interactions in the solid state.

Theoretical and Computational Chemistry Studies on 4 Methanesulfonylmethyl Phenylamine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in providing a detailed understanding of molecular characteristics at the atomic level.

The electronic structure of 4-Methanesulfonylmethyl-phenylamine is dictated by the interplay of its constituent functional groups: the phenylamine and the methanesulfonylmethyl moieties. Quantum chemical calculations can provide a quantitative description of the bonding, charge distribution, and molecular orbitals.

A hypothetical Natural Bond Orbital (NBO) analysis would likely reveal the nature of the key orbital interactions. A representative table of expected NBO analysis results for a similar aromatic sulfonyl compound is presented below, illustrating the donor-acceptor interactions that contribute to the molecule's stability.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(C-C)ring | ~20-40 |

| LP(2) Osulfonyl | σ(S-C) | ~5-15 |

| σ(C-H)methyl | σ*(S-C) | ~2-5 |

This table is illustrative and based on general principles of NBO analysis for similar functional groups.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing varying potential values.

For a molecule like this compound, the MEP surface would highlight the electron-rich and electron-deficient regions. While a specific MEP analysis for this compound is not published, a study on the related compound 4-methyl anilinium phenolsulfonate (4-MAPS) provides relevant insights. In 4-MAPS, the negative regions (red/yellow) are concentrated over the sulfonyl group's oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, the positive regions (blue) are located around the amine protons and the methyl group, suggesting these are sites for potential nucleophilic interaction.

A similar pattern would be expected for this compound. The oxygen atoms of the methanesulfonyl group would be the most electronegative sites, creating a region of negative electrostatic potential. The amine group's nitrogen and the aromatic ring would exhibit intermediate potential, with the potential around the amine protons being positive.

| Molecular Region | Expected Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Sulfonyl Oxygen Atoms | Negative (Electron-rich) | Site for electrophilic attack |

| Amine Protons | Positive (Electron-deficient) | Site for nucleophilic interaction/hydrogen bonding |

| Aromatic Ring | Intermediate (π-electron cloud) | Modulated by both activating and deactivating groups |

This table is illustrative and based on general principles of MEP analysis and findings for analogous compounds.

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.govmdpi.comyoutube.com For a flexible molecule like this compound, MD simulations can reveal the preferred conformations and the energy barriers between them.

Specific MD studies on this compound are not available in the literature. However, general principles of conformational analysis for small drug-like molecules can be applied. acs.org The key rotatable bonds in this compound are the C-S bond between the phenyl ring and the sulfonylmethyl group, and the S-C bond of the methyl group. Rotation around these bonds will give rise to different conformers.

MD simulations could be employed to generate a conformational ensemble, from which the most stable conformers could be identified. This information is crucial for understanding how the molecule might interact with biological targets, as the conformation can significantly influence binding affinity. Conformational studies on diaryl sulfones have shown that the geometry around the sulfonyl group can adopt various orientations, which would also be relevant for this molecule. manchester.ac.ukacs.orgorganic-chemistry.orgrsc.orgnih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model chemical reactions, providing detailed information about the reaction mechanism, intermediates, and transition states. This is particularly useful for understanding the synthesis of a molecule and for optimizing reaction conditions.

The synthesis of this compound likely involves reactions such as sulfonamide formation or electrophilic aromatic substitution on an aniline (B41778) derivative. rsc.orgacs.orgacs.orgnih.govnih.gov Computational modeling of these reaction types can provide valuable insights. For instance, DFT calculations can be used to map the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. nih.gov

The transition state, which is the highest energy point along the reaction coordinate, is of particular interest. Characterizing the geometry and energy of the transition state allows for the calculation of the activation energy, which is a key determinant of the reaction rate. For example, in an electrophilic aromatic substitution reaction on the aniline ring, the stability of the Wheland intermediate (the sigma complex) can be computationally assessed to predict the regioselectivity (ortho, meta, or para substitution). researchgate.netrsc.orgnih.gov

Chemoinformatics and Machine Learning Applications in Synthesis Design

Chemoinformatics and machine learning are increasingly being used to accelerate the process of designing synthetic routes for new molecules. stanford.edubohrium.comacs.orgacs.org These computational tools can analyze vast amounts of chemical reaction data to propose viable synthetic pathways.

For a target molecule like this compound, retrosynthesis software could be employed to identify potential starting materials and reaction sequences. synthiaonline.comsynthiaonline.comsigmaaldrich.com These programs use databases of known chemical reactions and sophisticated algorithms to work backward from the target molecule to simpler, commercially available precursors.

Machine learning models can further enhance this process by predicting the outcome and yield of chemical reactions. bohrium.com By training on large datasets of experimental reactions, these models can learn the complex relationships between reactants, reagents, and reaction conditions. This predictive capability can help chemists to prioritize synthetic routes that are most likely to be successful in the laboratory.

Several chemoinformatics tools and platforms are available that could be applied to the synthesis design of this compound.

| Tool/Platform | Application in Synthesis Design |

|---|---|

| Retrosynthesis Software (e.g., SYNTHIA™, Reaxys) | Proposing synthetic routes from commercially available starting materials. synthiaonline.comsynthiaonline.comsigmaaldrich.commerckgroup.com |

| Reaction Prediction Models | Predicting the major product and potential byproducts of a given reaction. stanford.edubohrium.comacs.org |

| Reaction Condition Optimization Algorithms | Suggesting optimal solvents, catalysts, and temperatures for a reaction. acs.org |

Applications of 4 Methanesulfonylmethyl Phenylamine in Organic Synthesis and Materials Science

Role as a Key Synthetic Building Block

The primary utility of 4-methanesulfonylmethyl-phenylamine in organic synthesis stems from its nature as a bifunctional building block. The nucleophilic amino group is a reactive handle for a multitude of chemical reactions, while the methanesulfonylmethyl moiety imparts specific properties such as polarity, thermal stability, and potential biological activity to the resulting products.

The amino group can readily undergo diazotization when treated with nitrous acid, forming a diazonium salt. This intermediate is highly versatile and can be subjected to a variety of Sandmeyer and related reactions to introduce a wide range of substituents (halogens, cyano, hydroxyl groups) onto the aromatic ring. Furthermore, the amine can participate in acylation, alkylation, and condensation reactions to form amides, secondary or tertiary amines, and imines, respectively. These reactions are fundamental in constructing larger, more complex molecular frameworks. The sulfone group, being relatively inert under many reaction conditions, is carried through these synthetic steps, making this compound an excellent synthon for introducing the methanesulfonylmethylphenyl group into target molecules.

Utility in Fine Chemical Synthesis

In the realm of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, this compound serves as a valuable precursor, particularly in the synthesis of dyes and pharmaceutically relevant molecules.

The synthesis of azo dyes, a major class of synthetic colorants, traditionally involves the coupling of a diazonium salt with an electron-rich coupling partner like a phenol (B47542) or another aniline (B41778). unb.canih.gov By diazotizing this compound and coupling it with various aromatic compounds, a diverse palette of azo dyes can be created. The methanesulfonylmethyl group would be expected to influence the final color and improve properties such as lightfastness and solubility. core.ac.uk

Table 1: Potential Azo Dyes Derived from this compound

| Coupling Component | Resulting Azo Dye Structure (General) | Potential Color |

|---|---|---|

| Phenol | HO-C₆H₄-N=N-C₆H₄-CH₂SO₂CH₃ | Yellow/Orange |

| N,N-Dimethylaniline | (CH₃)₂N-C₆H₄-N=N-C₆H₄-CH₂SO₂CH₃ | Red |

In medicinal chemistry, the sulfone and sulfonamide moieties are important pharmacophores found in numerous therapeutic agents. While research often highlights its isomer, 4-(methylsulfonyl)aniline (B1202210), as a key component in the development of anti-inflammatory drugs like COX-2 inhibitors, it is plausible that this compound could serve a similar role. nih.govresearchgate.net The aniline group allows for its incorporation into various drug scaffolds, while the sulfone group can engage in critical hydrogen bonding interactions with biological targets. cresset-group.com Its use as an intermediate allows for the creation of new non-steroidal anti-inflammatory drugs (NSAIDs) or other bioactive molecules where this specific structural motif is desired. researchgate.netresearchgate.net

Contribution to the Development of Advanced Materials

The development of advanced materials with tailored properties is a significant area of modern chemistry. Phenylamines are frequently used as monomers in the synthesis of specialty polymers. The polymerization of aniline derivatives can lead to materials with interesting electronic, thermal, and mechanical properties.

This compound can be envisioned as a monomer for the creation of novel polyanilines or other condensation polymers like polyamides and polyimides. The incorporation of the polar and bulky methanesulfonylmethyl group into the polymer backbone would likely enhance properties such as:

Thermal Stability: Sulfone groups are known to increase the glass transition temperature and thermal stability of polymers.

Solubility: The polar nature of the sulfone may improve the solubility of the resulting polymers in organic solvents, facilitating processing.

Adhesion: The polarity could also enhance the adhesive properties of the material to various substrates.

Gas Permeability: The presence of the sulfone group can influence the gas separation characteristics of polymer membranes.

These polymers could find applications as high-performance engineering plastics, materials for gas separation membranes, or as specialty coatings. The synthesis could proceed via oxidative polymerization of the aniline monomer or through polycondensation reactions involving the amino group with di-acid chlorides or di-anhydrides.

Use as a Chemical Reagent or Intermediate in Multi-Step Syntheses

Beyond being a primary building block, this compound functions as a crucial intermediate in multi-step synthetic sequences. Its role is to introduce the 4-(methylsulfonylmethyl)phenyl fragment into a larger target molecule that is assembled piece by piece.

A typical synthetic strategy involves first modifying the aniline, for example, by converting it to an isocyanate, an iodo derivative via the Sandmeyer reaction, or by protecting it to allow for reactions elsewhere on the molecule. After subsequent reaction steps, the amino group can be deprotected or the modified group can be used in further transformations like cross-coupling reactions. This versatility makes it an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. acs.orgacs.org For instance, the synthesis of certain indole (B1671886) derivatives or other heterocyclic systems can tolerate the presence of a sulfone group, allowing this compound to be used as a precursor in the construction of such scaffolds. acs.org

Table 2: Common Transformations of this compound as an Intermediate

| Reagent(s) | Transformation of Amino Group | Product Type | Subsequent Use |

|---|---|---|---|

| 1. NaNO₂, HCl2. KI | Diazotization followed by Sandmeyer | 4-Iodo-1-(methylsulfonylmethyl)benzene | Suzuki/Heck cross-coupling |

| Phosgene (or equivalent) | Conversion to Isocyanate | 4-(Methylsulfonylmethyl)phenyl isocyanate | Synthesis of polyurethanes, ureas |

| Acetic Anhydride | Acylation (Protection) | N-(4-(Methylsulfonylmethyl)phenyl)acetamide | Electrophilic aromatic substitution |

Future Prospects and Emerging Research Frontiers for 4 Methanesulfonylmethyl Phenylamine

Development of More Efficient and Sustainable Synthetic Routes

The industrial synthesis of aromatic amines and their derivatives is increasingly scrutinized for its environmental impact. Future research on 4-Methanesulfonylmethyl-phenylamine will likely focus on developing greener and more efficient synthetic methodologies. A patented method for the synthesis of 4-methanesulphonyl-phenylamine involves the hydrogenation of 1-methanesulfonyl-4-nitro-benzene over a 10% Pd-C catalyst. While effective, yielding 65% of the product after recrystallization, future efforts will aim to improve upon such traditional methods.

Emerging sustainable practices in organic synthesis that could be applied to this compound include:

Biomass-Derived Catalysts: The use of heterogeneous catalysts derived from biomass, such as copper-based catalysts, presents a promising, environmentally friendly, and cost-effective alternative for sulfonylation reactions. mdpi.com These catalysts are often recyclable and can facilitate reactions under mild conditions, reducing energy consumption. mdpi.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging C-S bonds. rsc.orgrsc.org This methodology allows for the direct sulfonylation of aniline (B41778) derivatives using bench-stable sulfinate salts under mild conditions, which could be adapted for the synthesis of this compound. rsc.orgrsc.orgfrontiersin.org The use of an iridium complex as a photocatalyst has been demonstrated in the sulfonylation of N-alkylated anilines. researchgate.net

Solvent-Free and Alternative Energy-Assisted Synthesis: The development of solvent-free reaction conditions is a cornerstone of green chemistry. sapub.orgrasayanjournal.co.in Techniques such as microwave-assisted synthesis and ohmic heating are gaining traction. mdpi.comrsc.org Microwave irradiation can dramatically reduce reaction times from hours to minutes, while ohmic heating offers rapid and uniform heating with low thermal inertia, leading to significant energy savings. mdpi.comrsc.org The application of these techniques to the sulfonation of aniline has already shown promise. rsc.org

Continuous Flow Chemistry: Flow chemistry, or microreactor technology, offers enhanced safety, efficiency, and scalability for chemical processes. google.comresearchgate.netthieme-connect.de By performing reactions in a continuous stream, better control over reaction parameters like temperature and mixing can be achieved, often leading to higher yields and purity. researchgate.net This approach has been successfully applied to the synthesis of various pharmaceuticals, including sulfonylurea compounds, and holds significant potential for the production of this compound. google.commdpi.comsci-hub.se

Exploration of Unprecedented Reactivity and Transformation Pathways

Understanding the inherent reactivity of this compound is key to unlocking its potential in the synthesis of novel derivatives and materials. The strong electron-withdrawing nature of the methylsulfonyl group significantly influences the reactivity of the aniline moiety. General reactions of 4-(Methylsulfonyl)aniline (B1202210) include oxidation to form sulfone derivatives, reduction of the amine group, and electrophilic aromatic substitution, with the sulfonyl group directing incoming electrophiles to the para position.

Future research is expected to delve into more complex and novel transformations:

Radical-Mediated Reactions: The generation of sulfonyl radicals from sulfinate salts is a key step in many modern sulfonylation reactions. rsc.orgrsc.org Exploring the participation of this compound in radical-mediated pathways could lead to the discovery of new C-C and C-heteroatom bond-forming reactions.

Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthetic sequence is highly desirable. Developing methods for the late-stage functionalization of derivatives of this compound would provide rapid access to a library of new compounds for screening in various applications. rsc.orgrsc.org

Enantiospecific Transformations: For applications where chirality is important, the development of enantiospecific reactions is crucial. Recent work on the reaction of sulfonimidoyl fluorides with anilines to form chiral sulfonimidamides with inversion of configuration at the sulfur atom highlights a potential avenue for creating chiral derivatives of this compound. acs.org

Advanced Characterization Techniques and In Situ Reaction Monitoring

As more complex derivatives and materials based on this compound are synthesized, advanced characterization techniques will be indispensable for elucidating their structure and properties. rsc.orgresearchgate.netfishersci.com Beyond standard spectroscopic methods (FT-IR, NMR), techniques such as Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD), and advanced mass spectrometry methods will provide detailed insights into the morphology and composition of new materials. rsc.orgnih.gov

A significant frontier is the use of in situ reaction monitoring, which allows for real-time analysis of a chemical reaction as it proceeds. This is particularly powerful when coupled with flow chemistry systems. sapub.org Techniques that can be integrated for this purpose include:

In Situ NMR Spectroscopy: This allows for the direct observation of reactants, intermediates, and products in the reaction mixture, providing valuable kinetic and mechanistic data. sapub.org

UV-Vis and Raman Spectroscopy: These techniques can be used to monitor the concentration of species in real-time, which is particularly useful for optimizing reaction conditions in flow synthesis.

The data gathered from these in situ methods can be used to rapidly optimize reaction conditions, leading to improved yields and a deeper understanding of the reaction mechanism.

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

The convergence of chemistry, robotics, and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. researchgate.netyoutube.com Automated synthesis platforms can perform complex multi-step syntheses with minimal human intervention, significantly accelerating the discovery of new molecules. youtube.com

For this compound and its derivatives, this integration could manifest in several ways:

AI-Driven Retrosynthesis and Reaction Prediction: AI algorithms can be trained on vast datasets of chemical reactions to predict the most efficient synthetic routes for a target molecule. researchgate.netyoutube.comyoutube.com This can save significant time and resources in the planning phase of a synthesis.

Automated Synthesis and Optimization: Robotic systems can execute the predicted synthetic routes, performing reactions, purifications, and analyses. youtube.com These systems can also be used to rapidly screen a wide range of reaction conditions to find the optimal parameters for the synthesis of this compound derivatives.

Discovery of Novel Compounds: By combining AI-driven design with automated synthesis, it is possible to explore vast chemical spaces and identify novel derivatives of this compound with desired properties, such as enhanced biological activity or improved material characteristics.

The integration of these digital technologies promises a future where the synthesis and discovery of new chemical entities are faster, more efficient, and more predictable.

Q & A

Basic Question: What are the recommended synthetic routes for 4-Methanesulfonylmethyl-phenylamine, and how do reaction conditions influence yield?

Answer:

A common approach involves sulfonylation of a phenylamine precursor. For example, reacting 4-aminobenzyl derivatives with methanesulfonyl chloride in a polar aprotic solvent (e.g., DCM or THF) under basic conditions (e.g., triethylamine or pyridine) at 0–5°C to minimize side reactions. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (2–4 hours) . Alternative routes may use coupling agents like EDC/HOBt for milder conditions. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to achieve >95% purity.

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : NMR (DMSO-d6) reveals aromatic protons (δ 7.2–7.5 ppm) and methanesulfonyl methyl groups (δ 3.1–3.3 ppm). NMR confirms sulfonyl carbon (δ ~44 ppm) and aromatic carbons .

- IR : Strong absorption bands at ~1150 cm (S=O asymmetric stretch) and ~1350 cm (S=O symmetric stretch) confirm sulfonyl group presence .

- Mass Spectrometry : ESI-MS typically shows [M+H] peaks at m/z 216.1 (calculated for CHNOS). High-resolution MS (HRMS) validates molecular formula .

Advanced Question: How can researchers resolve contradictions in spectral data for sulfonamide derivatives like this compound?

Answer:

Contradictions often arise from solvent effects, tautomerism, or impurities. For example:

- NMR Solvent Shifts : DMSO-d6 may cause downfield shifts in aromatic protons compared to CDCl. Cross-validate spectra in multiple solvents .

- Tautomeric Equilibria : Use variable-temperature NMR to detect dynamic processes (e.g., rotamers) affecting peak splitting .

- Impurity Peaks : Compare with synthesized analogs (e.g., 4-(3-Methoxybenzenesulfonyl)phenylamine) to rule out byproducts . Computational tools like Gaussian (DFT calculations) can model expected spectra and identify discrepancies .

Advanced Question: What strategies optimize the stability of this compound in long-term storage?

Answer:

- Temperature : Store at –20°C under inert gas (argon) to prevent oxidation. Degradation rates increase >25°C, with sulfonyl group hydrolysis as a major pathway .

- Light Sensitivity : Amber vials reduce photolytic cleavage of the sulfonyl-methyl bond. Stability studies show >90% integrity after 6 months in dark conditions .

- Moisture Control : Use desiccants (silica gel) in storage containers. Karl Fischer titration confirms <0.1% water content in bulk samples .

Advanced Question: How can computational methods predict the reactivity of this compound in catalytic systems?

Answer:

- Docking Studies : Molecular docking (AutoDock Vina) evaluates interactions with enzymes or metal catalysts. For example, sulfonyl oxygen lone pairs may coordinate to Cu(II) in Schiff base complexes, affecting catalytic activity .

- DFT Calculations : Optimize transition states for sulfonamide bond cleavage or electrophilic substitution. B3LYP/6-31G(d) level theory predicts activation energies for nucleophilic attacks .

- MD Simulations : Assess solvation effects in aqueous vs. organic media. Radial distribution functions (RDFs) identify preferential solvent interactions .

Advanced Question: What methodologies address low reproducibility in biological assays involving this compound?

Answer:

- Batch Standardization : Use HPLC-UV (λ = 254 nm) to ensure consistent purity (>98%) across batches. Calibrate against certified reference standards (e.g., NIST-traceable compounds) .

- Assay Controls : Include positive controls (e.g., known enzyme inhibitors) and vehicle controls (DMSO) to normalize solvent effects .

- Statistical Validation : Apply longitudinal factorial invariance tests (e.g., χ²/df <3, RMSEA <0.08) to confirm assay consistency across replicates .

Advanced Question: How to design experiments analyzing the compound’s role in multi-step synthetic pathways (e.g., as an intermediate)?

Answer:

- Kinetic Profiling : Use in situ IR or Raman spectroscopy to monitor intermediate formation. For example, track sulfonamide bond stability during coupling reactions .

- Isotope Labeling : Synthesize -labeled methyl groups to trace metabolic or catalytic pathways in downstream reactions .

- Cross-Coupling Optimization : Screen Pd catalysts (e.g., Pd(OAc)/XPhos) for Suzuki-Miyaura reactions. Ligand choice critically impacts yields in aryl-sulfonamide couplings .

Advanced Question: What are the implications of contradictory cytotoxicity data for this compound in cell-based studies?

Answer:

Contradictions may stem from:

- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) using MTT assays. IC values vary due to differential expression of sulfonamide transporters .

- Apoptosis Pathways : Combine flow cytometry (Annexin V/PI staining) with Western blotting (caspase-3/9) to distinguish necrosis vs. apoptosis .

- ROS Modulation : Measure intracellular ROS (DCFH-DA probe) to assess sulfonamide-induced oxidative stress, which may confound cytotoxicity results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products